
2-Oxocyclohexyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxocyclohexyl benzoate is an organic compound with the molecular formula C13H14O3 It is a benzoate ester derivative, characterized by the presence of a cyclohexanone ring attached to a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexyl benzoate typically involves the esterification of cyclohexanone with benzoic acid. One common method is the Fischer esterification, where cyclohexanone and benzoic acid are reacted in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Cyclohexanone+Benzoic AcidH2SO42-Oxocyclohexyl Benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxocyclohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid and cyclohexanone derivatives.
Reduction: 2-Hydroxycyclohexyl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxocyclohexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxocyclohexyl benzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl benzoate: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Hydroxycyclohexyl benzoate: Contains a hydroxyl group instead of a ketone, altering its chemical properties and reactivity.
4-Oxocyclohexyl benzoate: Similar structure but with the ketone group in a different position, affecting its reactivity and applications.
Uniqueness
2-Oxocyclohexyl benzoate is unique due to the presence of both a cyclohexanone ring and a benzoate group, providing a combination of reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.
Propiedades
Número CAS |
7472-23-3 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2-oxocyclohexyl) benzoate |
InChI |
InChI=1S/C13H14O3/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
LEVSNIXDZWEGEC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



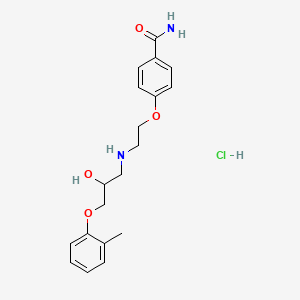
![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)

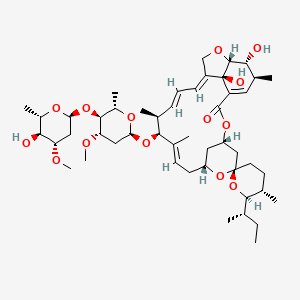
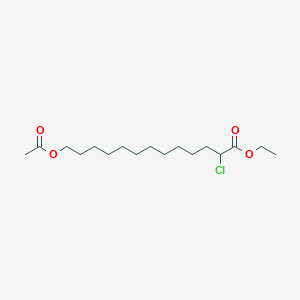

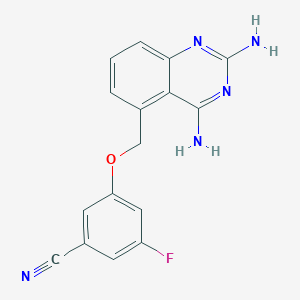
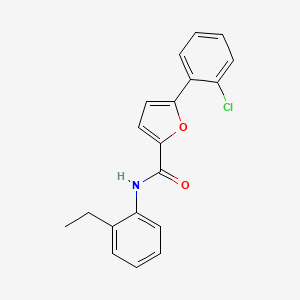
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
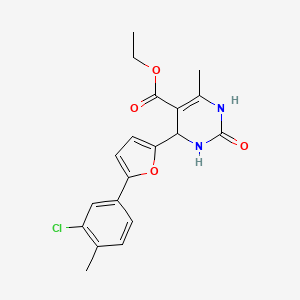
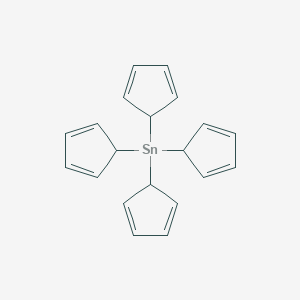

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
